Structural Divergence from VU0255035
A direct two-dimensional structural comparison identifies three key differences between the title compound and the well-characterized M₁-selective antagonist VU0255035: (i) the title compound features a pyridin-2-yl carbonyl directly attached to the piperazine nitrogen, whereas VU0255035 uses a pyridin-4-yl group coupled through a three-carbon N-propionyl linker; (ii) the sulfonyl group is connected directly to the piperazine ring in the title compound rather than being positioned on a propyl side chain; (iii) the molecular weight is reduced by 43 Da (389.5 vs. 432.5 g·mol⁻¹) [1]. These modifications eliminate the flexible propyl spacer and alter the vector of the pyridine nitrogen, changes that in related series have been shown to reorient the ligand within the orthosteric pocket and shift subtype selectivity [1].
| Evidence Dimension | Structural topology and molecular weight |
|---|---|
| Target Compound Data | C₁₆H₁₅N₅O₃S₂, MW 389.5 g·mol⁻¹; pyridin-2-yl methanone linked directly to piperazine |
| Comparator Or Baseline | VU0255035: C₁₈H₂₀N₆O₃S₂, MW 432.5 g·mol⁻¹; pyridin-4-yl group separated by N-propionyl-sulfonamide spacer |
| Quantified Difference | ΔMW = 43 g·mol⁻¹; one rotatable bond eliminated; pyridine nitrogen position shifted from para to ortho |
| Conditions | Two-dimensional structural analysis (chemical drawing and InChI comparison) |
Why This Matters
The altered topology dictates that the title compound cannot be assumed to share the selectivity, potency, or pharmacokinetic profile of VU0255035, making it a distinct chemical tool with potential for divergent pharmacology.
- [1] Sheffler DJ, Williams R, Bridges TM, et al. A novel selective muscarinic acetylcholine receptor subtype 1 antagonist reduces seizures without impairing hippocampus-dependent learning. Mol Pharmacol. 2009;76(2):356-368. doi:10.1124/mol.109.056531. View Source
